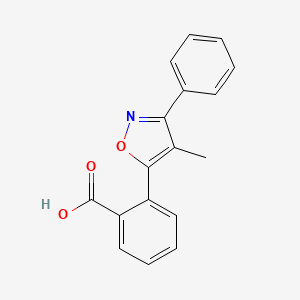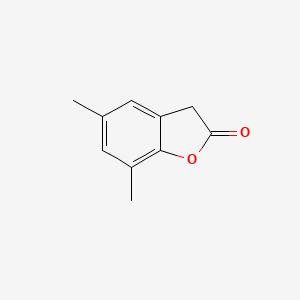
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group and two phenyl groups attached to the isoxazole ring
准备方法
The synthesis of 2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with benzohydroxamic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反应分析
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one can be compared with other similar compounds, such as:
2-chlorophenylacetic acid: This compound also contains a chlorophenyl group but differs in its overall structure and reactivity.
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar chlorophenyl group but is part of the benzamide family.
Nicotinamide derivatives: These compounds share some structural similarities but have different functional groups and applications.
The uniqueness of this compound lies in its specific isoxazole structure and the presence of both chlorophenyl and diphenyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
57892-33-8 |
|---|---|
分子式 |
C21H14ClNO2 |
分子量 |
347.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-3,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H14ClNO2/c22-17-13-7-8-14-18(17)23-20(16-11-5-2-6-12-16)19(21(24)25-23)15-9-3-1-4-10-15/h1-14H |
InChI 键 |
AYVAGZBXNMEPQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
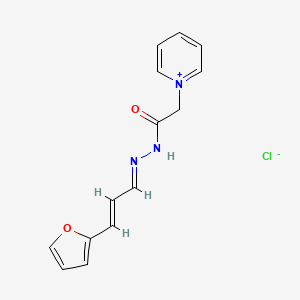
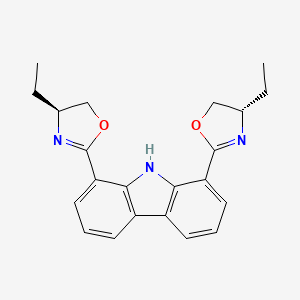
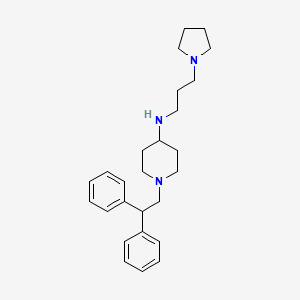


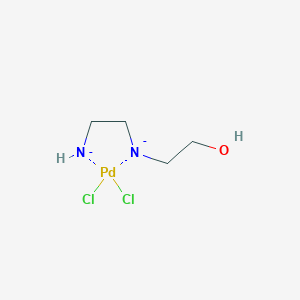
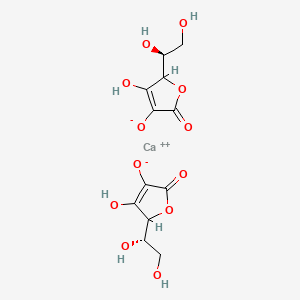

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
